N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide is a complex organic compound that features a furan ring, a dimethylamino group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
(E)-N-[2-[[5-(dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-1-(4-methylpiperazin-1-yl)-2-nitroethenamine: Known for its neurotoxic properties and used in pesticide formulations.
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide is unique due to its combination of a furan ring and a benzamide structure, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
851788-46-0 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H20N2O2/c1-12-6-4-7-13(10-12)16(19)17-11-14(18(2)3)15-8-5-9-20-15/h4-10,14H,11H2,1-3H3,(H,17,19) |
InChI Key |
IBPULAJJIUSGER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N(C)C |
solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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